molecular formula C9H7NS B082050 3-Phenylisothiazole CAS No. 10514-34-8

3-Phenylisothiazole

Cat. No. B082050
CAS RN: 10514-34-8
M. Wt: 161.23 g/mol
InChI Key: QTRJTMPLVIRDHO-UHFFFAOYSA-N
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Description

3-Phenylisothiazole (PIT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PIT is a five-membered ring that contains both sulfur and nitrogen atoms, making it a versatile molecule for various chemical transformations.

Mechanism Of Action

The mechanism of action of 3-Phenylisothiazole is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. 3-Phenylisothiazole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-Phenylisothiazole has been shown to inhibit the replication of several viruses, including HIV and influenza.

Biochemical And Physiological Effects

3-Phenylisothiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Phenylisothiazole can inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Phenylisothiazole has been shown to inhibit the activity of acetylcholinesterase, which plays a role in the pathogenesis of Alzheimer's disease. 3-Phenylisothiazole has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Phenylisothiazole in lab experiments is its versatility in chemical transformations. 3-Phenylisothiazole can be easily modified to introduce various functional groups, making it suitable for the synthesis of novel compounds. Additionally, 3-Phenylisothiazole has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 3-Phenylisothiazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

The potential applications of 3-Phenylisothiazole in various scientific research fields make it an attractive compound for future studies. One possible future direction is the development of 3-Phenylisothiazole-based fluorescent dyes for bioimaging and sensing. Additionally, the synthesis of novel 3-Phenylisothiazole derivatives with improved anticancer, antiviral, and antimicrobial properties is another potential future direction. Furthermore, the use of 3-Phenylisothiazole in the synthesis of novel materials, including metal-organic frameworks, could lead to new applications in catalysis and gas storage.

Synthesis Methods

The synthesis of 3-Phenylisothiazole can be achieved through several methods, including the reaction of 2-mercaptoaniline with benzaldehyde, followed by cyclization with sulfuric acid. Another synthesis method involves the reaction of 2-mercaptoaniline with α-bromoacetophenone in the presence of potassium carbonate. The resulting product is then cyclized with sulfuric acid to form 3-Phenylisothiazole. These methods provide high yields of 3-Phenylisothiazole and are suitable for large-scale synthesis.

Scientific Research Applications

3-Phenylisothiazole has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-Phenylisothiazole is in the field of medicinal chemistry, where it has been shown to possess anticancer, antiviral, and antimicrobial properties. 3-Phenylisothiazole has also been used in the synthesis of fluorescent dyes, which have applications in bioimaging and sensing. Additionally, 3-Phenylisothiazole has been used in the synthesis of novel materials, including conducting polymers and metal-organic frameworks.

properties

CAS RN

10514-34-8

Product Name

3-Phenylisothiazole

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

3-phenyl-1,2-thiazole

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H

InChI Key

QTRJTMPLVIRDHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC=C2

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2

synonyms

3-Phenylisothiazole

Origin of Product

United States

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